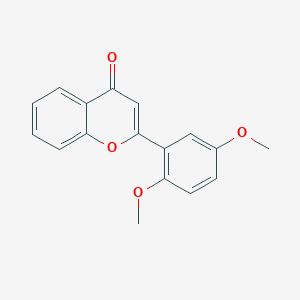
2',5'-Dimethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5’-Dimethoxyflavone is a flavonoid compound characterized by the presence of two methoxy groups attached to the flavone structure. Flavonoids are a class of polyphenolic compounds found in various plants and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dimethoxyflavone typically involves the use of entomopathogenic filamentous fungi as biocatalysts. The process includes the biotransformation of flavones containing methoxy substituents in the B ring . The specific synthetic route involves the use of strains of fungi such as Beauveria bassiana and Isaria fumosorosea, which facilitate the progressive demethylation and/or hydroxylation of the test compounds .
Industrial Production Methods: Industrial production methods for 2’,5’-Dimethoxyflavone are not well-documented. the use of biocatalysts in the synthesis process suggests potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2’,5’-Dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the flavone structure, potentially leading to the formation of new derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine and chlorine can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and demethylated derivatives of 2’,5’-Dimethoxyflavone .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other flavonoid derivatives.
Industry: The compound’s antioxidant properties make it a valuable additive in food and cosmetic industries.
Mechanism of Action
The mechanism of action of 2’,5’-Dimethoxyflavone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2’,5’-Dimethoxyflavone can be compared with other similar flavonoid compounds:
5-Hydroxy-3,7-dimethoxyflavone: Known for its inhibitory activity against Ca2±mediated cell-cycle regulation.
5-Hydroxy-7-methoxyflavone: Exhibits significant biological activities, including antioxidant and anti-inflammatory effects.
3,5,7-Trimethoxyflavone: Another flavonoid with notable anticancer properties.
Uniqueness: 2’,5’-Dimethoxyflavone stands out due to its specific methoxy substitution pattern, which contributes to its unique biological activities and potential therapeutic applications .
Biological Activity
2',5'-Dimethoxyflavone is a member of the flavonoid family, known for its diverse biological activities. This compound has garnered attention due to its potential health benefits, including anti-cancer, neuroprotective, and antimicrobial properties. This article summarizes the current understanding of the biological activity of this compound, supported by research findings and case studies.
- Chemical Formula: C17H14O4
- Molecular Weight: 286.29 g/mol
- CAS Number: 4231835
1. Anti-Cancer Activity
Research has demonstrated that this compound exhibits significant anti-cancer properties through various mechanisms:
- Inhibition of Angiogenesis: A study highlighted the antiangiogenic effects of related flavonoids, indicating that compounds like this compound could potentially inhibit vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor growth and metastasis .
- Cell Viability Protection: Similar flavonoids have shown protective effects against cell death in cancer cell lines such as HeLa and SH-SY5Y. These compounds prevent decreases in cell viability induced by DNA-damaging agents .
2. Neuroprotective Effects
The neuroprotective properties of flavonoids, including this compound, have been investigated in various studies:
- Protection Against Neurotoxicity: Flavonoids have been shown to protect cortical neurons from excitotoxicity induced by NMDA, suggesting potential therapeutic benefits for neurodegenerative diseases .
3. Antimicrobial Activity
Flavonoids are known for their antimicrobial properties:
- Antifungal Effects: Research indicates that flavonoids can inhibit the growth of fungi such as Candida albicans, potentially through mechanisms involving ergosterol biosynthesis inhibition .
Case Study: Anti-Angiogenic Activity
In vitro studies have shown that tricin (a closely related compound) effectively suppressed tumor angiogenesis by downregulating VEGFR2 signaling and HIF-1α activity. The results indicated a significant reduction in neovascularization without cytotoxic effects on endothelial cells .
| Concentration (μg/egg) | Inhibition of Angiogenesis (%) |
|---|---|
| Control | 13 |
| 2 | 53 |
| 5 | 64 |
Case Study: Neuroprotection in Cell Lines
A study demonstrated that compounds similar to this compound could prevent cell death in neuronal cultures exposed to toxic agents. The protective mechanism involved reducing poly(ADP-ribose) polymer accumulation, which is associated with cell death pathways .
Properties
CAS No. |
74670-10-3 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-19-11-7-8-15(20-2)13(9-11)17-10-14(18)12-5-3-4-6-16(12)21-17/h3-10H,1-2H3 |
InChI Key |
YVAMPWXEJCQAJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















